molecular formula C10H7N3O4 B1416515 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152836-50-4

1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1416515
M. Wt: 233.18 g/mol
InChI Key: KZHHALAAVBNCLT-UHFFFAOYSA-N
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Description

1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The 3-nitrophenyl group suggests the presence of a phenyl ring with a nitro group attached at the 3rd position .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving α,β-unsaturated ketones with hydrazine hydrate and formic acid .


Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrazole ring attached to a carboxylic acid group and a 3-nitrophenyl group .

Scientific Research Applications

Synthesis and Antioxidant Activity of Some Benzoquinoline-Based Heterocycles

  • Summary of Application: A new series of benzoquinoline-based heterocycles was synthesized utilizing the building block synthon, 2-((3-chlorobenzo[f]quinolin-2-yl)methylene)hydrazine-1-carbothioamide via the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide .
  • Methods of Application: The titled thiosemicarbazone scaffold was conducted with some carbon-centered electrophilic reagents such as acetic anhydride .
  • Results or Outcomes: The antioxidant activity screening of the produced compounds revealed that thiazole and triazolethione derivatives were the most potent .

New 1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines

  • Summary of Application: New fused tricyclic 1-(3-nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepines have been synthesized by the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides .
  • Methods of Application: After screening ethanol, toluene and 1-butanol as solvents, butanol-1 was found to be the best choice for the cyclization reaction in order to obtain the highest yields of tricyclic derivatives .
  • Results or Outcomes: The chemical structures of the synthesized compounds were elucidated by the analysis of their IR, 1H- and 13C-NMR spectral data .

Advancement in methodologies for reduction of nitroarenes

  • Summary of Application: The importance of aryl amines as raw materials for various applications has spurred extensive research in developing economic processes for the reduction of nitroarenes .
  • Methods of Application: The reduction of 1-nitronaphthalene took a longer time (75 min). The catalyst showed excellent reusability for ten cycles with negligible leaching of the metal and TOF of 83.33 h −1 .
  • Results or Outcomes: This reduction system could also reduce the double bonds in stilbene, cinnamyl alcohol and methyl cinnamate .

Ketone Reduction by Sodium Borohydride

  • Summary of Application: Sodium borohydride is a common reducing agent in the laboratory, especially for the reduction of ketones and aldehydes .
  • Methods of Application: A beaker of water, large enough to accept the RBF, is preheated on a hot plate to ca. 85 °C. Using a preheated sand bath in a heating mantle, ca. 5-7 mL of hexanes, a non-polar solvent, is added into the RBF and immersed in the sand bath .
  • Results or Outcomes: The reduction process is carried out under these conditions .

Suzuki–Miyaura Cross-Coupling Reaction

  • Summary of Application: The Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids has been realized for the first time .
  • Methods of Application: The Suzuki–Miyaura cross-coupling of 1-aryltriazenes and boronic acids was investigated in detail with the coupling of 1-(3-nitrophenyl)-2-(pyrrolidin-1-yl)diazene and phenylboronic acid .
  • Results or Outcomes: The polymer-supported Pd–NHC complex catalyst has been used in this reaction where, as in most of homogeneous catalytic systems, the difficulties of catalyst recovery and recycling constitute major problems .

Nitrophenol

  • Summary of Application: Nitrophenol is a compound with the formula HOC6H4NO2. It has three isomeric forms .
  • Methods of Application: Nitrophenol can be prepared by nitration of aniline followed by replacement of the amino group .
  • Results or Outcomes: Nitrophenol is used in the synthesis of various pharmaceuticals and natural products .

properties

IUPAC Name

1-(3-nitrophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(15)9-4-5-12(11-9)7-2-1-3-8(6-7)13(16)17/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHHALAAVBNCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid

CAS RN

1152836-50-4
Record name 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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